2-(Benzyloxy)-5-hydroxybenzaldehyde

ALDH3A1 Enzyme Inhibition Cancer Stem Cells

Procure 2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) for medicinal chemistry programs targeting ALDH1A3 (IC50 0.23 µM) and ALDH3A1 (IC50 2.1 µM). Its 2-benzyloxy-5-hydroxy pattern enables orthogonal functionalization, crucial for SAR studies distinct from regioisomers. Ensure your research with this non-interchangeable building block, supplied at ≥98% purity.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 161192-21-8
Cat. No. B065644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-hydroxybenzaldehyde
CAS161192-21-8
Synonyms2-Benzyloxy-5-hydroxy-benzaldehyde
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O
InChIInChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
InChIKeyCRUNCTWMFHQFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8): Technical Overview for Procurement and Research Use


2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) is a benzyloxybenzaldehyde derivative with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . Structurally, it features a benzyl ether protecting group at the 2-position and a free hydroxyl group at the 5-position of the benzaldehyde core, providing a unique bifunctional scaffold for selective derivatization [1]. This compound is typically supplied with a minimum purity specification of 95% . It is utilized as a chemical intermediate and building block, with its benzyloxybenzaldehyde core serving as a key scaffold in the design of selective enzyme inhibitors [2].

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8): Why Generic Substitution Is Not Advisable for Research Consistency


The precise substitution pattern of the benzyl ether and hydroxyl groups on the benzaldehyde ring is critical for downstream applications. The 2-benzyloxy-5-hydroxy substitution pattern defines a unique chemical reactivity and biological interaction profile. Substituting this compound with a regioisomer, such as 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7), results in a molecule with distinct physicochemical properties and biological activities . Similarly, simpler analogs like 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) lack the extended aromatic benzyl group, which is essential for certain binding interactions [1]. The specific arrangement of functional groups in 2-(Benzyloxy)-5-hydroxybenzaldehyde makes it a non-interchangeable building block for research programs requiring precise structure-activity relationships.

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8): A Quantitative Evidence Guide for Scientific Selection


ALDH3A1 Enzyme Inhibition: Quantified Activity of 2-(Benzyloxy)-5-hydroxybenzaldehyde

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) exhibits measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10E+3 nM (2.1 µM) [1]. This direct quantitative measurement differentiates it from other benzyloxybenzaldehyde derivatives where activity may be unreported or significantly different. In contrast, the benzyloxybenzaldehyde derivative ABMM-15, a potent ALDH1A3 inhibitor (IC50 = 0.23 µM), demonstrated no significant inhibition of ALDH3A1, with remaining enzyme activity exceeding 100%, suggesting it may even act as a substrate for this isoform [2].

ALDH3A1 Enzyme Inhibition Cancer Stem Cells

Regioisomeric Selectivity: Differential Activity of 2- vs. 5-Benzyloxy Substitution

The position of the benzyloxy group is a critical determinant of biological activity. The regioisomer 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7) has demonstrated potent inhibition against human monoamine oxidase B (hMAO-B) with IC50 values as low as 0.067 µM . While 2-(benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) may share some chemical properties, the substitution pattern dictates a distinct biological profile. The reported IC50 for the 5-substituted isomer against hMAO-B provides a clear quantitative benchmark that highlights the functional divergence between these two closely related compounds.

Structure-Activity Relationship (SAR) Regioisomers Monoamine Oxidase

Scaffold-Driven ALDH1A3 Inhibition: Potential of the Benzyloxybenzaldehyde Core

The benzyloxybenzaldehyde scaffold, of which 2-(Benzyloxy)-5-hydroxybenzaldehyde is a core member, has been validated as a promising platform for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). In a structure-activity relationship (SAR) study, compounds ABMM-15 and ABMM-16, which are benzyloxybenzaldehyde derivatives with a methyloxy (-CH2O-) linker, demonstrated potent and selective ALDH1A3 inhibition with IC50 values of 0.23 µM and 1.29 µM, respectively [1]. In contrast, compounds with an ester linker (e.g., ABMM-2 and ABMM-1) showed minimal to no inhibition, with remaining enzyme activities of 94% and 21%, respectively, at 10 µM [1]. This demonstrates that the core benzyloxybenzaldehyde structure is a privileged scaffold for ALDH1A3 targeting, and that 2-(Benzyloxy)-5-hydroxybenzaldehyde serves as a key starting material for synthesizing analogs with optimized linkers.

ALDH1A3 Selective Inhibition Cancer Therapeutics

Purity and Quality Benchmark: AKSci 95% Specification

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) is commercially available with a minimum purity specification of 95%, as provided by AKSci . This purity level is a standard for research-grade intermediates and ensures reproducibility in synthetic procedures. While other vendors may offer similar or different purity grades, this specification provides a verifiable quality benchmark for procurement. In contrast, the regioisomer 5-(benzyloxy)-2-hydroxybenzaldehyde is also available at 95% purity from AKSci , but the different substitution pattern necessitates careful selection based on the intended synthetic route.

Chemical Synthesis Quality Control Reproducibility

2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8): Recommended Application Scenarios for Procurement


Synthesis of Selective ALDH1A3 Inhibitors

2-(Benzyloxy)-5-hydroxybenzaldehyde serves as an essential starting material or core scaffold for the synthesis of benzyloxybenzaldehyde derivatives designed as selective ALDH1A3 inhibitors. As demonstrated by Ibrahim et al. (2021), compounds built on this scaffold achieved potent inhibition with IC50 values as low as 0.23 µM [1]. Procurement is justified for medicinal chemistry programs targeting ALDH1A3, a validated target in cancer research.

Investigating ALDH3A1 Enzyme Function

This compound exhibits a quantifiable IC50 of 2.1 µM against human ALDH3A1 [2]. It is therefore suitable for use as a tool compound or starting point in studies aimed at understanding the role of ALDH3A1 in cellular processes, including those related to cancer stem cell biology or drug metabolism, where selective modulation of this isoform is desired.

Building Block for Bifunctional Derivatization

The presence of a benzyl-protected phenol (2-position) and a free hydroxyl group (5-position) offers orthogonal reactivity for selective functionalization [3]. Researchers can leverage this to sequentially introduce different chemical moieties, making it a valuable intermediate in the multi-step synthesis of complex molecules for pharmaceutical or material science applications.

Structure-Activity Relationship (SAR) Studies

The defined 2-benzyloxy-5-hydroxy substitution pattern provides a specific chemical handle for SAR investigations. It allows for direct comparison with its regioisomer, 5-(benzyloxy)-2-hydroxybenzaldehyde (CAS 56979-56-7), which exhibits distinct biological activities, such as potent hMAO-B inhibition (IC50 = 0.067 µM) . This makes it a critical compound for dissecting the contribution of substitution pattern to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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